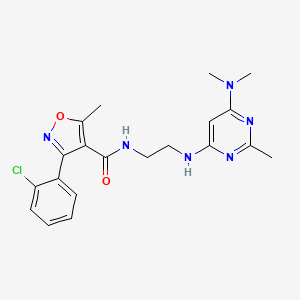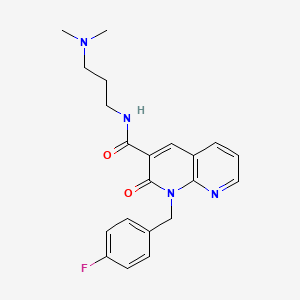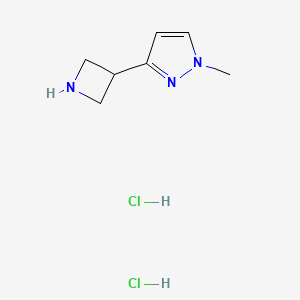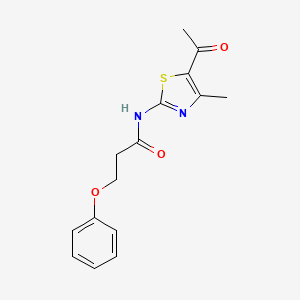
2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3’-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine” is a chemical compound with the molecular formula C27H18ClN3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 419.9 g/mol . The IUPAC name for this compound is 2-[3-(3-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine . The InChI string and the Canonical SMILES for this compound are also available .
Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 7.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 419.1189253 g/mol . The topological polar surface area of the compound is 38.7 Ų . The heavy atom count is 31 .
Scientific Research Applications
Triazine Scaffold and Biological Significance
Triazine derivatives, including 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine, have been extensively studied for their biological and pharmacological potential. Triazines are known for their broad spectrum of biological activities in various models, showing potential as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antiulcer agents, among others. This class of compounds has been highlighted for its potential in medicinal chemistry, leading to the development of future drugs based on the triazine nucleus (Verma, Sinha, & Bansal, 2019).
Antitumor Activities
1,2,3-Triazines, including derivatives like this compound, have shown a broad spectrum of antitumor activities. These compounds possess antibacterial, antifungal, antiviral, and antiproliferative properties, making them potential scaffolds for the development of antitumor compounds. Their efficacy and simple synthesis process underline their significant potential in antitumor drug development (Cascioferro et al., 2017).
Therapeutic Potential in Drug Development
The triazine moiety is a cornerstone in medicinal chemistry due to its wide biological and pharmacological potential. Various structural variations of triazine derivatives have been explored for treating inflammation, cancer, infections, and more, demonstrating a wide spectrum of activities. The development of commercial drugs containing triazine underscores the ongoing interest in this moiety for synthesizing new molecules to treat various diseases (Dubey, Pathak, Chauhan, & Ali, 2022).
Environmental and Food Analysis
Triazines, including specific derivatives, have been utilized in the development of analytical tools for environmental and food research. Their application in ELISA and immunosensors targets a range of substances from herbicides to surfactants, demonstrating the utility of triazine derivatives in analytical chemistry for risk control and safety assessments (Fránek & Hruška, 2018).
Anticancer Scaffold
The 1,3,5-triazine scaffold has been extensively explored for developing analogs of anticancer drugs. With a history of broad-spectrum pharmacological activities, triazine derivatives have emerged as potential clinical candidates for future anticancer formulations. This exploration highlights the significance of the 1,3,5-triazine scaffold in the design and development of new anticancer molecules (Kumar, Kumar, Roy, & Singh, 2019).
Safety and Hazards
properties
IUPAC Name |
2-[3-(3-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3/c28-24-16-8-14-22(18-24)21-13-7-15-23(17-21)27-30-25(19-9-3-1-4-10-19)29-26(31-27)20-11-5-2-6-12-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAIMCOMSPMTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443049-83-9 |
Source


|
| Record name | 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2611418.png)
![N-(4-methylthiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2611420.png)
![2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2611421.png)
![(3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2611422.png)




![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2611430.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2611433.png)

![2-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2611437.png)
![Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2611439.png)